molecular formula C10H13N7 B1478099 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1949815-87-5

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B1478099
CAS No.: 1949815-87-5
M. Wt: 231.26 g/mol
InChI Key: BCCUUYYWCBKJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. The exact structure would depend on the specific arrangement and connectivity of these rings .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the nitrogen atoms in the pyrimidine, piperazine, and 1,2,4-triazole rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. For example, the presence of the nitrogen atoms could influence the compound’s solubility in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A variety of new heterocyclic compounds incorporating the pyrimidine moiety have been synthesized for potential pharmaceutical applications. These compounds include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridines containing 1,2,3-triazole moieties. These syntheses involve reactions of specific intermediates with heterocyclic amines and diazonium salts, leading to compounds with significant biological activities such as antimicrobial, antifungal, and antitumor properties (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antimicrobial and Antifungal Activities

Derivatives of the pyrimidine compound have been studied for their antimicrobial and antifungal activities. Specific hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazoles, linked via a piperazine moiety, exhibited significant antifungal activity against both filamentous and yeast fungi. These compounds were assessed for solubility and lipophilicity, highlighting the role of the piperazine linker in enhancing biological activity (Blokhina et al., 2021).

Antiproliferative Effects Against Cancer Cell Lines

Compounds derived from the pyrimidine scaffold have also been evaluated for their antiproliferative effects against various human cancer cell lines. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed promising activity, with several compounds exhibiting selective efficacy against certain cancer cell lines. These findings suggest potential applications in cancer therapy and the need for further investigation to understand the mechanisms underlying their antiproliferative effects (Mallesha et al., 2012).

Antitumor Activity

Additionally, new pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their antitumor activity. The compounds demonstrated significant in vitro antitumor potential, with further in vivo evaluations against Ehrlich ascites carcinoma in mice indicating potent antitumor activity. This research underscores the potential of pyrimidine derivatives as candidates for developing new antitumor agents (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Future Directions

Future research on “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” could involve exploring its potential biological activities, given the known activities of compounds containing pyrimidine, piperazine, and 1,2,4-triazole rings .

Mechanism of Action

Target of Action

The primary target of the compound 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the microtubules . This leads to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The interaction of this compound with tubulin affects the microtubule dynamics, a critical process in cell division . The disruption of microtubule formation leads to cell cycle arrest, preventing the cells from dividing . This can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound is predicted to have drug-like properties , suggesting it may be well-absorbed and distributed in the body, metabolized to some extent, and eventually excreted.

Result of Action

The result of the action of this compound is the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against several cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Properties

IUPAC Name

4-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7/c1-3-16(4-2-11-1)9-5-10(14-7-13-9)17-8-12-6-15-17/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUUYYWCBKJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.